1-(4-Methylpiperazin-1-yl)propan-2-one
Overview
Description
The compound 1-(4-Methylpiperazin-1-yl)propan-2-one is a structural motif present in various derivatives that have been synthesized and studied for their potential pharmacological activities. These derivatives often exhibit a range of biological activities, including antidepressant, antimicrobial, anticonvulsant, antiarrhythmic, hypotensive, and alpha-adrenolytic properties . The presence of the 4-methylpiperazine moiety is a common feature in these compounds, which is often linked to other pharmacophores to enhance or modify their biological activity.
Synthesis Analysis
The synthesis of derivatives containing the 1-(4-Methylpiperazin-1-yl)propan-2-one moiety involves various chemical reactions, including nucleophilic substitution, reductive amination, and N-alkylation . For instance, the compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Similarly, reductive amination was used to synthesize a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structure of these derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the conformation of the molecules and establish the geometry of the piperazine ring and its relation to other structural moieties .
Chemical Reactions Analysis
The chemical reactivity of the 1-(4-Methylpiperazin-1-yl)propan-2-one derivatives is influenced by the presence of functional groups and the overall molecular structure. These compounds can undergo further chemical transformations, such as acylation, to yield a variety of acetamide derivatives with potential biological activities . The introduction of different substituents can significantly alter the chemical and pharmacological properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the 4-methylpiperazine moiety contributes to the basicity and potential solubility in organic solvents. The crystal structure analysis provides insights into the conformation and stability of the molecule in the solid state . These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Scientific Research Applications
1. Electro-Optic Applications
- Application Summary: This compound is used in the synthesis of a Mannich base organic non-linear optical (NLO) single crystal, which is suitable for electro-optic device applications .
- Methods of Application: The crystal was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature .
- Results: The NLO property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP . The PL spectrum of MPN shows blue light emission, confirming the material as a potential candidate for opto-electronic applications .
2. Anti-Inflammatory Applications
- Application Summary: A new piperazine compound (LQFM182) derived from “1-(4-Methylpiperazin-1-yl)propan-2-one” has been found to have anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
3. Synthesis of New Compounds
- Application Summary: This compound can be used as a starting material in the synthesis of new organic compounds, such as "(Z)-1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one" .
- Methods of Application: The specific synthetic procedures would depend on the desired end product. In general, reactions involving this compound would likely require standard organic chemistry techniques and equipment .
- Results: The synthesized compound can then be used for further research or application in various fields .
4. Material Science Applications
- Application Summary: A compound derived from “1-(4-Methylpiperazin-1-yl)propan-2-one”, specifically “1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol”, has been studied for its potential applications in material science .
- Methods of Application: The compound was likely synthesized and then tested for various properties relevant to material science, such as mechanical stability .
- Results: The results of these tests would provide insights into the potential applications of the compound in material science .
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFVAGYPXHKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441328 | |
Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)propan-2-one | |
CAS RN |
15885-04-8 | |
Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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